N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a thiophene ring, and a thienopyrimidine core, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the thiophene ring and the morpholine moiety. Common reagents used in these reactions include bromine, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in product quality. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(morpholin-4-yl)propyl]-5-(phenyl)thieno[2,3-d]pyrimidin-4-amine
- N-[3-(piperidin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine
Uniqueness
N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring provides solubility and stability, while the thiophene and thienopyrimidine cores contribute to its electronic and structural characteristics.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS2/c1-3-14(23-10-1)13-11-24-17-15(13)16(19-12-20-17)18-4-2-5-21-6-8-22-9-7-21/h1,3,10-12H,2,4-9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWINMZUEEZZWTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C3C(=CSC3=NC=N2)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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